molecular formula C5H10ClNS B6248263 2-thiabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2408974-69-4

2-thiabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B6248263
CAS No.: 2408974-69-4
M. Wt: 151.7
InChI Key:
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Description

2-Thiabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C5H10ClNS It is a bicyclic amine derivative containing a sulfur atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiabicyclo[21One common method involves the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group transformations to introduce the amine functionality .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or other functional groups present.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-thiabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and amine group allow it to bind to specific sites, potentially modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Thiabicyclo[2.1.1]hexane: Lacks the amine group, making it less versatile in chemical reactions.

    2-Thiabicyclo[2.1.1]hexan-4-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

    2-Thiabicyclo[2.1.1]hexan-4-carboxylic acid:

Uniqueness

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its combination of a bicyclic structure with an amine group, providing a versatile scaffold for chemical modifications and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2408974-69-4

Molecular Formula

C5H10ClNS

Molecular Weight

151.7

Purity

95

Origin of Product

United States

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